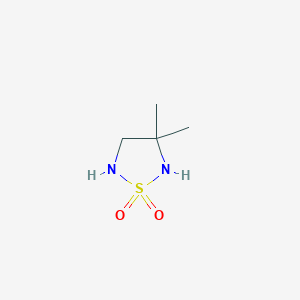

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-4(2)3-5-9(7,8)6-4/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWQZPBIEYKQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNS(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437413 | |

| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144432-67-7 | |

| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated heterocyclic compound belonging to the class of cyclic sulfamides. The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is of significant interest to the pharmaceutical and drug development sectors, serving as a key structural motif in the design of various therapeutic agents, including serine protease inhibitors and histamine H2-receptor antagonists.[1][2] This document details the strategic approach to its synthesis, the underlying reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations. It is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel heterocyclic entities.

Introduction: Strategic Importance of the Cyclic Sulfamide Scaffold

Cyclic sulfamides, particularly five-membered rings like 1,2,5-thiadiazolidine 1,1-dioxides, are recognized as valuable pharmacophores in medicinal chemistry. Their conformational rigidity and ability to participate in hydrogen bonding interactions make them effective mimics of peptide bonds, leading to their incorporation into peptidomimetics and enzyme inhibitors.[3] The title compound, this compound, is a foundational member of this class, characterized by a gem-dimethyl substitution at the C3 position. The synthesis of such structures is pivotal for building libraries of novel drug candidates and for structure-activity relationship (SAR) studies.

The most direct and widely employed strategy for constructing the 1,2,5-thiadiazolidine 1,1-dioxide ring is the cyclocondensation of a vicinal (1,2-)diamine with a suitable sulfurylating agent.[4] This approach offers an efficient route to the desired heterocyclic core.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is predicated on a straightforward cyclocondensation reaction. The logical disconnection of the S-N bonds in the target molecule points directly to two key precursors: a sulfurylating agent and a 1,2-diamine.

Figure 1: Retrosynthetic analysis of the target molecule.

-

Key Precursors:

-

1,2-Diamino-2-methylpropane (CAS 811-93-8): This commercially available vicinal diamine provides the carbon backbone and the two nucleophilic nitrogen atoms required for ring formation.[5][6][7] Its gem-dimethyl group at the C2 position directly translates to the 3,3-dimethyl substitution in the final product.

-

Sulfuryl Chloride (SO₂Cl₂): A highly reactive and common electrophilic reagent used to install the SO₂ group. It readily reacts with amines to form sulfamides.[8]

-

The forward synthesis involves the reaction of these two precursors in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism

The formation of the 1,2,5-thiadiazolidine 1,1-dioxide ring proceeds through a two-step nucleophilic substitution mechanism.

-

First Sulfamoylation: One of the primary amino groups of 1,2-diamino-2-methylpropane acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of an intermediate N-(2-amino-2-methylpropyl)sulfamoyl chloride. A molecule of base neutralizes the generated HCl.

-

Intramolecular Cyclization: The second, pendant amino group of the intermediate then acts as an internal nucleophile. It attacks the sulfur atom of the sulfamoyl chloride moiety, displacing the second chloride ion. This intramolecular ring-closing step forms the stable five-membered ring of the target compound. A second equivalent of base is consumed to neutralize the HCl produced in this step.

Figure 2: Simplified reaction mechanism workflow.

The use of a suitable base, such as triethylamine or pyridine, is crucial to drive the reaction to completion by scavenging the HCl byproduct, which would otherwise protonate the starting diamine, rendering it non-nucleophilic.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound based on established methods for the cyclization of vicinal diamines.[4]

4.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1,2-Diamino-2-methylpropane | 811-93-8 | 88.15 | 4.41 g | 50.0 |

| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | 6.75 g (4.08 mL) | 50.0 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 11.1 g (15.3 mL) | 110 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 250 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | - | 100 mL | - |

| Brine (Saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - |

4.2. Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Two 100 mL pressure-equalizing dropping funnels

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

4.3. Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis.

-

Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and two dropping funnels. Ensure all glassware is thoroughly dried. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initial Charge: To the flask, add 1,2-diamino-2-methylpropane (2.205 g, 25.0 mmol), triethylamine (11.1 g, 110 mmol), and 150 mL of anhydrous dichloromethane. Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

Reagent Preparation: In one dropping funnel, prepare a solution of sulfuryl chloride (6.75 g, 50.0 mmol) in 50 mL of anhydrous DCM. In the second dropping funnel, prepare a solution of the remaining 1,2-diamino-2-methylpropane (2.205 g, 25.0 mmol) in 50 mL of anhydrous DCM.

-

Controlled Addition: Add the solutions from both dropping funnels dropwise and simultaneously to the stirred reaction mixture over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition. This slow, simultaneous addition under dilute conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure complete reaction.

-

Workup and Extraction: Carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, likely a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the two equivalent methyl groups (C(CH₃)₂).- Signals for the CH₂ protons.- Broad signals for the N-H protons, which may exchange with D₂O. |

| ¹³C NMR | - A quaternary carbon signal for the C(CH₃)₂.- A signal for the methyl carbons.- A signal for the CH₂ carbon. |

| FT-IR | - Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) typically found in the regions of 1320-1360 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[9]- N-H stretching bands around 3200-3400 cm⁻¹. |

| Mass Spec. | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (C₄H₁₀N₂O₂S = 150.20 g/mol ). |

| Melting Point | A sharp melting point should be observed for the pure, crystalline compound. |

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water, releasing corrosive gases (HCl and SO₂).[8] Handle with extreme care, using gloves, safety goggles, and a face shield. Ensure the reaction is conducted under anhydrous conditions.

-

1,2-Diamino-2-methylpropane: A corrosive and flammable liquid. It can cause skin and eye irritation.[10] Avoid inhalation and skin contact.

-

Triethylamine (TEA): Flammable liquid with a strong odor. It is corrosive and can cause severe eye and skin irritation.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound can be reliably achieved through the cyclocondensation of commercially available 1,2-diamino-2-methylpropane and sulfuryl chloride. The key to a successful synthesis lies in maintaining dilute conditions and controlling the reaction temperature during the addition of reagents to favor the desired intramolecular cyclization. This guide provides a robust framework for the preparation and characterization of this important heterocyclic scaffold, enabling further exploration of its potential in medicinal chemistry and drug discovery.

References

-

Hu, Y., et al. (2014). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. Angewandte Chemie International Edition, 53(5), 1360-1363. Available from: [Link]

-

IndiaMART. 1,2-Diamino-2-Methyl Propane CAS NO : 811-93-8, Purity: 99%. Available from: [Link]

-

Discovery Fine Chemicals. 1,2-DIAMINO-2-METHYLPROPANE - 811-93-8. Available from: [Link]

-

Algieri, A. A., et al. (1982). 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 25(3), 210-212. Available from: [Link]

-

Groutas, W. C., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase. Archives of Biochemistry and Biophysics, 436(1), 1-7. Available from: [Link]

-

Jiang, H., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(28), 3116-3143. Available from: [Link]

-

An, R., & Vankar, Y. D. (1998). Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines. Tetrahedron Letters, 39(43), 7879-7882. Available from: [Link]

-

Zhang, T., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry, 36(11), 1051-1056. Available from: [Link]

-

Bendjeddou, A., et al. (2003). General synthesis of n-membered cyclic sulfamides. Synthetic Communications, 33(15), 2537-2545. Available from: [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(10), 3845-3865. Available from: [Link]

-

Bolm, C., et al. (2013). Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. Organic Letters, 15(4), 800-803. Available from: [Link]

-

Bolm, C., et al. (2013). Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. Organic Letters, 15(4), 800-803. Available from: [Link]

-

Bolm, C., et al. (2013). Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. Organic Letters, 15(4), 800-803. Available from: [Link]

-

An, R., & Vankar, Y. D. (1998). Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines. Tetrahedron Letters, 39(43), 7879-7882. Available from: [Link]

-

Bendjeddou, A., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(4), 496-507. Available from: [Link]

-

Avcı, D., et al. (2018). Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds. Journal of Molecular Structure, 1155, 123-134. Available from: [Link]

-

May, S. A., et al. (2018). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 22(5), 626-633. Available from: [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. 1,2-Diamino-2-methylpropane 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 1,2-diamino-2-methylpropane suppliers USA [americanchemicalsuppliers.com]

- 7. indiamart.com [indiamart.com]

- 8. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 144432-67-7): A Novel Saturated Cyclic Sulfamide Scaffold for Drug Discovery

An In-depth Technical Guide Topic: 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide CAS: 144432-67-7

Abstract: The cyclic sulfamide functional group is a cornerstone of modern medicinal chemistry, valued for its unique physicochemical properties and its role as a stable, non-hydrolyzable peptide bond mimetic. This guide focuses on the specific, yet largely unexplored, scaffold of this compound. While its close relatives have found applications as potent enzyme inhibitors and constrained peptide mimetics, this particular gem-disubstituted derivative remains uncharacterized in mainstream literature. This document serves as a comprehensive theoretical and practical framework for researchers and drug development professionals. By drawing upon established principles in heterocyclic chemistry and the known bioactivity of related sulfamides, we provide a prospective analysis of the compound's structural features, a robust proposed synthetic pathway, and a rationale for its potential applications in drug discovery, particularly in the design of conformationally restricted pharmacophores.

Introduction: The Strategic Value of the 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold

Heterocyclic compounds containing sulfonyl moieties have garnered significant interest due to their structural resemblance to biomolecules and their associated biological activities.[1] Among these, cyclic sulfamides (or thiadiazolidine 1,1-dioxides) have emerged as a privileged scaffold in medicinal chemistry. Their utility stems from their role as:

-

Peptidomimetics: The endocyclic sulfamide bond is exceptionally stable to enzymatic hydrolysis, making it an excellent replacement for the labile peptide bond in drug candidates.[1]

-

Enzyme Inhibitors: The scaffold has been successfully incorporated into potent inhibitors of various enzymes, notably serine proteases such as human tryptase and elastase.[2][3]

-

Conformational Constraints: The cyclic nature of the scaffold reduces the conformational flexibility of appended pharmacophores, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

The subject of this guide, This compound , introduces a unique structural feature: a gem-dimethyl group at the C3 position. This substitution is anticipated to impart significant conformational rigidity, locking the five-membered ring into a preferred geometry. This fixed orientation makes the scaffold an intriguing platform for structure-activity relationship (SAR) studies, where precise spatial positioning of functional groups is paramount. Despite its listing in chemical catalogs, a detailed exploration of its synthesis and utility is absent from peer-reviewed literature, presenting a clear opportunity for novel research.

Physicochemical and Structural Analysis (Predicted)

While experimental data is not publicly available, we can predict the key properties of the title compound based on its structure and the known characteristics of related molecules. These in silico predictions provide a baseline for experimental design and characterization.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comment |

| Molecular Formula | C₄H₁₀N₂O₂S | Derived from structure. |

| Molecular Weight | 150.20 g/mol | Calculated from molecular formula. |

| Hydrogen Bond Donors | 2 | The two N-H groups. |

| Hydrogen Bond Acceptors | 2 | The two sulfonyl oxygens. |

| Predicted LogP | ~ -0.5 to 0.0 | The polar sulfamide group is balanced by the aliphatic carbons. |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | Contributed by the N-H and SO₂ groups. |

Key Structural & Spectroscopic Features

The most defining feature is the C(CH₃)₂ group, which eliminates the possibility of stereoisomers at the C3 position and sterically shields the adjacent C4 methylene group.

-

Conformational Rigidity: The five-membered ring, coupled with the bulky gem-dimethyl group, will significantly restrict bond rotation, making this a useful scaffold for creating conformationally locked analogs of bioactive molecules.

-

Expected ¹H NMR Signatures: We anticipate a singlet for the six equivalent methyl protons, a singlet for the C4 methylene protons, and a broad signal for the two N-H protons.

-

Expected ¹³C NMR Signatures: Key signals would include a quaternary carbon for C3, a methylene carbon for C4, and a methyl carbon signal. For comparison, the carbon signals in unsaturated 1,2,5-thiadiazole 1,1-dioxide rings typically appear in the 150–170 ppm range; the saturated nature of this compound will shift these signals significantly upfield.[4][5]

-

Expected IR Spectroscopy: The most prominent and diagnostic peaks will be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, expected in the ranges of 1390-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively.[1]

Proposed Synthetic Strategy and Protocol

The synthesis of cyclic sulfamides is well-established, typically involving the reaction of a vicinal diamine with a sulfurylating agent.[1] We propose a direct and efficient one-step cyclization approach for the synthesis of this compound. The causality behind this choice lies in its simplicity and the commercial availability of the necessary precursors.

Mandatory Visualization: Proposed Synthetic Workflow

Caption: Proposed one-step synthesis of the target compound via cyclization.

Experimental Protocols: Detailed Synthesis Methodology

Objective: To synthesize this compound.

Materials:

-

2-Methylpropane-1,2-diamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylpropane-1,2-diamine (1.0 eq) and triethylamine (2.2 eq). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the diamine).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Causality: This initial cooling is critical to manage the exothermic reaction between sulfuryl chloride and the amines, preventing side reactions and degradation.

-

-

Reagent Addition: Prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Slow, dropwise addition is essential for controlling the reaction rate and selectivity, minimizing the formation of polymeric byproducts. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours to ensure complete cyclization.

-

Quenching and Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acid wash removes excess triethylamine and any unreacted diamine. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes bulk water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Discovery

The true value of this scaffold lies in its potential as a building block for more complex molecules. The two nitrogen atoms provide handles for functionalization, allowing for the generation of diverse chemical libraries.

As a Constrained Dipeptide Mimetic

The structural rigidity imposed by the gem-dimethyl group makes this scaffold an ideal candidate for mimicking β-turns or other constrained peptide conformations. By attaching amino acid side chains or other pharmacophoric groups to the N2 and N5 positions, researchers can systematically probe the conformational requirements of receptor binding sites. Amino acids are often preferred precursors in sulfonamide synthesis due to their chirality, diversity, and biological relevance.[6]

As a Core for Serine Protease Inhibitors

The related 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold is a known mechanism-based inhibitor of serine proteases.[3][7] It is plausible that N-acylated or N-alkylated derivatives of this compound could also exhibit inhibitory activity. The gem-dimethyl group would serve to orient the appended side chains in a precise manner within the enzyme's active site, potentially leading to novel selectivity profiles.

Mandatory Visualization: Derivatization Strategy

Caption: Potential derivatization pathways for the core scaffold.

Conclusion and Future Directions

This compound represents an untapped resource in the field of medicinal chemistry. While structurally simple, its inherent conformational rigidity and potential for straightforward derivatization make it a highly attractive scaffold for systematic drug design. This guide provides the foundational knowledge—from predicted properties to a detailed synthetic protocol—to empower researchers to begin exploring its potential.

The logical next steps in a research program would be:

-

Execution and Validation: Synthesize the compound according to the proposed protocol and perform comprehensive spectroscopic and crystallographic analysis to confirm its structure and conformational preferences.

-

Derivatization: Establish robust protocols for the selective mono- and di-functionalization of the nitrogen atoms.

-

Biological Screening: Synthesize a small, focused library of derivatives and screen them against relevant biological targets, such as a panel of serine proteases.

-

SAR Development: Use the screening results to build a structure-activity relationship model to guide the design of next-generation compounds with improved potency and selectivity.

By pursuing this research path, the scientific community can unlock the full potential of this novel and promising heterocyclic scaffold.

References

-

Ochsenfeld, F. T., et al. (2001). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. Organic Letters, 3(17), 2611–2614. [Link]

-

Kuster, G. J., et al. (2002). Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. The Journal of Organic Chemistry, 67(20), 7147–7150. [Link]

-

Zarecki, A., et al. (2018). General synthesis of n-membered cyclic sulfamides. Tetrahedron, 74(38), 5342-5351. [Link]

-

Various Authors. (2023). Implementation of Diverse Synthetic and Strategic Approaches to Biologically Active Sulfamides. Molecules, 28(11), 4488. [Link]

-

Accela ChemBio Inc. 3,3-DIMETHYL-[2][8][9]THIADIAZOLIDINE 1,1-DIOXIDE(144432-67-7). [Link]

-

Rychlewska, U., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4930. [Link]

-

Bendjeddou, A., et al. (2007). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Letters in Organic Chemistry, 4(1), 29-33. [Link]

-

Ezea, C. M., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry. [Link]

-

CAS Common Chemistry. (n.d.). (T-4)-Tris(4-aminobenzoato-κO)(2-propanolato)titanium. [Link]

-

Rychlewska, U., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. ResearchGate. [Link]

-

Bolm, C., et al. (2010). Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. ChemInform, 30(15). [Link]

-

Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

-

Various Authors. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 28(13), 5163. [Link]

-

Groutas, W. C., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based Heterocyclic Sulfides Are Potent Inhibitors of Human Tryptase. Archives of Biochemistry and Biophysics, 436(1), 1-7. [Link]

-

Neumann, C. N., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(32), 11268–11271. [Link]

-

Moody, C. J., & Rees, C. W. (Eds.). (2008). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 327-362. [Link]

-

Groutas, W. C., et al. (1998). Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases. Bioorganic & Medicinal Chemistry Letters, 8(5), 539-544. [Link]

-

Various Authors. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 27(21), 7434. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 50(S1), E235-E255. [Link]

-

PubChem. 1,2,5-Thiadiazolidin-3-one-1,1-dioxide. [Link]

-

Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

-

LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]

Sources

- 1. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide and its Core Heterocyclic System

Abstract

This technical guide provides a comprehensive analysis of the 1,2,5-thiadiazolidine 1,1-dioxide heterocyclic system, with a specific focus on the projected properties of the 3,3-dimethyl derivative. While this compound is not extensively documented in current scientific literature, this paper synthesizes available data from closely related analogs to offer a scientifically grounded perspective on its synthesis, structure, reactivity, and spectroscopic characteristics. The document serves as a foundational resource for researchers in medicinal chemistry and drug development, leveraging established knowledge of cyclic sulfamides to predict the behavior of this specific compound and guide future experimental design.

Introduction: The 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold

The 1,2,5-thiadiazolidine 1,1-dioxide ring is a saturated five-membered heterocycle containing two nitrogen atoms and a sulfur atom, with the sulfur atom oxidized to a sulfone. This structure, a type of cyclic sulfamide, has garnered significant interest in medicinal chemistry. Cyclic sulfamides are recognized for their structural similarity to biomolecules and their role as non-hydrolyzable peptidomimetics, enzyme inhibitors, and constrained scaffolds for presenting pharmacophoric elements.[1] Specifically, they have been investigated as inhibitors for HIV and serine proteases.[1]

This guide focuses on the specific derivative, this compound. Direct experimental data for this compound is scarce. Therefore, this document will extrapolate its expected properties from established data on N-substituted and C-substituted 1,2,5-thiadiazolidine 1,1-dioxides. The insights provided are intended to empower researchers to explore the potential of this and related scaffolds in drug discovery programs.

Caption: General structure of the target compound.

Synthesis Methodologies

The synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core can be achieved through several strategic routes. While a specific protocol for the 3,3-dimethyl derivative is not published, established methods for related structures provide a strong foundation for its potential synthesis.

Route 1: Reduction of 1,2,5-Thiadiazole 1,1-Dioxides

A primary route to saturated 1,2,5-thiadiazolidine 1,1-dioxides involves the reduction of their unsaturated precursors, 1,2,5-thiadiazole 1,1-dioxides. This can be accomplished through catalytic hydrogenation.[2] A more versatile method involves a two-step process: nucleophilic addition of a Grignard reagent across one of the C=N bonds, followed by a stereoselective hydride reduction of the resulting intermediate.[3] This latter approach allows for the introduction of diverse substituents at the carbon positions.

Experimental Protocol (Hypothetical for 3,3-Dimethyl Derivative):

-

Synthesis of Precursor: The synthesis would begin with the corresponding unsaturated precursor, 3,3-Dimethyl-1,2,5-thiadiazole 1,1-dioxide. The synthesis of such precursors often involves the condensation of diketones with sulfamide.[4]

-

Reduction: The unsaturated compound would be dissolved in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: A hydrogenation catalyst, such as Adams' catalyst (PtO₂), is added to the mixture.[2]

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Caption: General workflow for synthesis via reduction.

Route 2: Cyclization from Amino Acid Precursors

A flexible method for creating N-substituted 1,2,5-thiadiazolidine 1,1-dioxides starts from natural amino acids.[1] This involves sulfamoylation of an amino ester, followed by an intramolecular cyclization. This route highlights the utility of these scaffolds as constrained peptide mimics.

Physical and Spectroscopic Properties

Direct physical data for this compound is unavailable. However, data from various N-substituted analogs allows for the prediction of its key characteristics.[1] These compounds are typically solids (crystalline or oils) with moderate to good solubility in organic solvents like chloroform.

Table 1: Spectroscopic Data for Representative 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs

| Compound (Substituents) | IR (KBr) ν cm⁻¹ (SO₂) | ¹H-NMR (CDCl₃) δ ppm (Ring Protons) | ¹³C-NMR (CDCl₃) δ ppm (Ring Carbons) | Reference |

| N²-(2'S')-bis(1',3'-methoxycarbonyl)ethyl), N⁵-Boc | 1390 and 1150 | 3.95 (t), 3.55 (t) | 57, 53, 52, 43, 39 | [1] |

| N²-(2'S')-bis(1',4'-methoxycarbonyl)propyl, N⁵-Boc | 1360 and 1120 | 3.95 (t), 3.68 (t) | 56, 53, 52, 43, 41 | [1] |

| N²-(2'S')-(3'-methylbutyric acid methyl ester), N⁵-propionyl | Not specified | Not specified | Not specified | [1] |

Boc = tert-butyloxycarbonyl

Expected Spectroscopic Features for this compound:

-

¹H NMR: The spectrum would be expected to show signals for the N-H protons (likely broad singlets) and the protons on the C4 carbon. The two methyl groups at C3 would appear as a singlet, integrating to 6 hydrogens.

-

¹³C NMR: Signals for the C3 and C4 carbons of the heterocyclic ring would be expected. The gem-dimethyl group would produce a signal for the two equivalent methyl carbons and a quaternary signal for C3.

-

IR Spectroscopy: The most characteristic feature would be two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, typically found in the ranges of 1390-1360 cm⁻¹ and 1150-1120 cm⁻¹.[1]

Chemical Properties and Reactivity

The chemical reactivity of the 1,2,5-thiadiazolidine 1,1-dioxide ring is governed by the properties of the cyclic sulfamide functional group.

N-H Acidity and Functionalization

The protons on the nitrogen atoms of an unsubstituted or mono-substituted 1,2,5-thiadiazolidine 1,1-dioxide are acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation with a suitable base, creating a nucleophilic nitrogen anion that can be readily functionalized via reactions with electrophiles such as alkyl halides or acyl chlorides. This provides a straightforward method for synthesizing a diverse library of N,N'-disubstituted derivatives.

Caption: N-Functionalization workflow.

Stability and Ring-Opening

The 1,2,5-thiadiazolidine 1,1-dioxide ring is generally stable under many synthetic conditions. However, like other cyclic sulfamidates, it can be susceptible to nucleophilic ring-opening under certain conditions, providing a route to highly functionalized acyclic 1,2-diamines.[5] This reactivity can be exploited to use the heterocycle as a protected form of a vicinal diamine, which is a valuable synthon in organic synthesis.[6]

Reactivity of the Unsaturated Core

The unsaturated 1,2,5-thiadiazole 1,1-dioxide ring is vulnerable to nucleophilic attack on the C=N double bonds.[2] This reactivity is fundamental to the synthesis of the saturated derivatives as described in section 2.1. The ring can also undergo thermal decomposition at elevated temperatures, liberating SO₂.[2]

Applications in Research and Drug Development

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a versatile tool for drug discovery professionals. Its key applications stem from its properties as a bioisostere and a constrained scaffold.

-

Peptidomimetics: The cyclic sulfamide core can act as a non-hydrolyzable replacement for a peptide bond, leading to drug candidates with improved metabolic stability.[1]

-

Enzyme Inhibition: The scaffold has been successfully used to design potent, mechanism-based inhibitors of serine proteases. By attaching appropriate recognition elements, these compounds can target specific enzymes with high affinity.

-

Constrained Scaffolds: The five-membered ring structure holds appended functional groups in a defined spatial orientation. This conformational constraint can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

Conclusion

While this compound remains a sparsely characterized molecule, its core heterocyclic system is of significant interest to the scientific community. Based on the well-documented chemistry of its analogs, it is predicted to be a stable, solid compound amenable to synthesis via the reduction of an unsaturated precursor. Its key chemical features include the characteristic SO₂ vibrational modes in its IR spectrum and acidic N-H protons that allow for straightforward derivatization. As a member of the cyclic sulfamide family, this compound and its derivatives hold considerable potential as scaffolds for the design of novel therapeutics, particularly in the areas of enzyme inhibition and peptidomimetics. Further experimental investigation into this specific derivative is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.

References

- Messaadia, M. C., et al. (2018). Synthesis, Characterization and Theoretical Study of the Chemical Reactivity of New Cyclic Sulfamides Linked to Tetrathiafulvalene. Journal of Sulfur Chemistry.

- Pham, Q. H., et al. (n.d.). Five-membered cyclic sulfamidate imines: versatile scaffolds for organic synthesis. Organic & Biomolecular Chemistry.

- Request PDF: Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds. (2025).

- ResearchGate. (n.d.).

- Bendjeddou, A., et al. (n.d.).

- Wikipedia. (n.d.). Sulfenamide.

- MDPI. (2021).

- Semantic Scholar. (2003).

- ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole.

- PubChem. (n.d.). 1,2,5-Thiadiazolidin-3-one-1,1-dioxide.

- National Center for Biotechnology Information. (2021).

- ResearchGate. (n.d.). of the synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides.

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.). 1,2,5-Thiadiazoles | Request PDF.

- Semantic Scholar. (1998). Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines.

- Georg Thieme Verlag. (n.d.).

- ACS Publications. (n.d.). General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC.

Sources

- 1. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines | Semantic Scholar [semanticscholar.org]

- 4. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a heterocyclic compound belonging to the class of saturated cyclic sulfamides. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related analogues and the broader class of 1,2,5-thiadiazolidine 1,1-dioxides to offer a predictive and insightful resource for researchers.

Nomenclature and Chemical Identity

The systematic naming of heterocyclic compounds is crucial for unambiguous scientific communication. The structure of this compound is defined by a five-membered ring containing one sulfur atom, two nitrogen atoms, and two carbon atoms.

IUPAC Name: The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

-

1,2,5-thiadiazolidine: This specifies a five-membered saturated ring (-olidine) containing a sulfur atom (thia) and two nitrogen atoms (diaza) at positions 1, 2, and 5.

-

3,3-Dimethyl: This indicates the presence of two methyl groups attached to the carbon atom at position 3.

-

1,1-dioxide: This signifies that the sulfur atom at position 1 is bonded to two oxygen atoms.

Synonyms: While no specific synonyms for this compound are commonly found in the literature, the broader class of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides are often referred to as cyclosulfamides [1]. This general term can be applied to the parent ring system.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 144432-67-7 |

| Molecular Formula | C₄H₁₀N₂O₂S |

| Molecular Weight | 150.20 g/mol |

Chemical Structure

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value/Range | Rationale |

| Appearance | White to off-white solid | Based on related small molecule cyclic sulfamides. |

| Melting Point | 100-150 °C | Dependent on crystal lattice energy; likely a crystalline solid at room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in nonpolar solvents. | The polar sulfamide group suggests solubility in polar media. |

| ¹H NMR | Signals for the N-H protons (if unsubstituted at N), the C4-methylene protons, and the C3-methyl protons. | The chemical shifts would be influenced by the electron-withdrawing sulfonyl group. |

| ¹³C NMR | Signals for the C3 and C4 carbons of the ring, and the methyl carbons. | The C3 and C4 signals would appear in the aliphatic region. |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonyl group (approx. 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹). N-H stretching if present. | These are hallmark absorbances for sulfamides[2]. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (150.20 m/z). Fragmentation patterns would involve loss of SO₂ and cleavage of the heterocyclic ring. | Based on common fragmentation pathways for related structures. |

Synthesis of 3,3-Dialkyl-1,2,5-thiadiazolidine 1,1-dioxides

While a specific protocol for this compound is not detailed in the literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of related cyclic sulfamides. The most common approach involves the cyclization of a diamine with a sulfonylating agent.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would start from 2-methyl-1,2-diaminopropane. This diamine can be reacted with sulfuryl chloride (SO₂Cl₂) to form the cyclic sulfamide.

Sources

- 1. N,N'-SUBStituted 1,2,5 thiadiazolidine 1,1-dioxides: synthesis, selected chemical and spectral proprieties and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of the Strained Ring: A Technical Guide to the Discovery and History of Cyclic Sulfamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic sulfamides, also known as sultams, represent a fascinating and increasingly important class of heterocyclic compounds. While their linear counterparts, the sulfonamides, have been a cornerstone of medicinal chemistry for nearly a century, the journey of cyclic sulfamides has been more nuanced. From an accidental discovery as an artificial sweetener to their current status as versatile pharmacophores in a range of therapeutic areas, their history is a testament to the serendipitous and rational pathways of drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of cyclic sulfamides, detailing their synthesis, key milestones, and the evolution of their therapeutic applications.

Early Glimmers: The Serendipitous Discovery of Saccharin

The story of cyclic sulfamides begins not in the realm of medicine, but in the pursuit of novel chemical structures from coal tar derivatives. In 1879, Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University, inadvertently discovered a substance with an intensely sweet taste. This compound, which he named saccharin, was later identified as 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the first synthesized cyclic sulfamide.[1][2]

The initial synthesis of saccharin, known as the Remsen-Fahlberg synthesis, involved the oxidation of o-toluenesulfonamide. This discovery, while monumental for the food industry, did not immediately spur a wave of research into the medicinal properties of this new class of compounds. For decades, saccharin's primary identity was that of the first commercially successful artificial sweetener, its rigid, cyclic structure being a chemical curiosity rather than a starting point for drug design.[1]

The Mid-20th Century: Emergence as Therapeutic Agents

The therapeutic potential of cyclic sulfamides began to be recognized in the mid-20th century, mirroring the broader explosion in pharmaceutical research. This era saw the deliberate synthesis and investigation of sultams for various medical applications, moving beyond the realm of taste modulation.

The Dawn of Anticonvulsant Activity: The Sultiame Story

A pivotal moment in the history of medicinal cyclic sulfamides was the synthesis of Sultiame (or sulthiame) in the mid-1950s at the laboratories of Bayer AG.[3] Initially investigated for its carbonic anhydrase inhibitory activity, Sultiame was later found to possess significant anticonvulsant properties.[3][4] It was launched in Europe in the early 1960s as Ospolot® for the treatment of epilepsy.[3]

The synthesis of Sultiame involves the reaction of sulfanilamide with ω-chlorobutylsulfonyl chloride, followed by spontaneous cyclization.[3] Although its precise mechanism of action has been a subject of debate, its efficacy, particularly in benign focal epilepsies of childhood, solidified the place of cyclic sulfamides in the neurotherapeutics landscape.[3]

A New Class of Diuretics: The Benzothiadiazine Dioxides

The 1950s also witnessed the development of a crucial class of cyclic sulfamides: the 1,2,4-benzothiadiazine 1,1-dioxides. This research, driven by the need for effective diuretics, led to the discovery of chlorothiazide and its derivatives.[1][5][6] These compounds, which act by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, revolutionized the treatment of hypertension and edema.[7] The development of these agents demonstrated that the cyclic sulfamide scaffold could be effectively utilized to create potent and selective modulators of ion transport.

Anti-inflammatory Potential: The Rise of the Oxicams

The 1960s and 1970s saw the expansion of cyclic sulfamides into the treatment of inflammatory conditions with the development of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). The project that led to the discovery of Piroxicam began at Pfizer in 1962, with the drug being launched in 1980 as Feldene®.[8] Piroxicam, a 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, demonstrated potent anti-inflammatory, analgesic, and antipyretic properties by inhibiting prostaglandin synthesis.[9] The success of Piroxicam spurred the development of other oxicam derivatives, further cementing the importance of the cyclic sulfamide core in this therapeutic area.[10]

The Modern Era: Diversification of Synthesis and Applications

The late 20th and early 21st centuries have been characterized by a renaissance in cyclic sulfamide chemistry, driven by the development of novel synthetic methodologies and a deeper understanding of their potential as versatile pharmacophores.

Innovations in Synthesis

Early synthetic methods for cyclic sulfamides often relied on classical cyclization protocols. However, the demand for greater structural diversity and stereochemical control has led to the development of more sophisticated and efficient synthetic strategies.

Key Synthetic Developments:

| Decade | Key Synthetic Advancements | Significance |

| 1980s-1990s | Increased use of intramolecular cyclization strategies. | Allowed for the construction of a wider variety of ring sizes and substitution patterns. |

| 2000s | Application of transition-metal-catalyzed reactions, such as ring-closing metathesis and C-H amination. | Enabled more efficient and selective synthesis of complex cyclic sulfamides.[11] |

| 2010s-Present | Development of novel methods like iron-catalyzed intramolecular aliphatic C-H amidation. | Provided direct and atom-economical routes to sultams and cyclic N-sulfonyl ketimines.[12] |

Experimental Protocol: A Generalized Modern Approach to Sultam Synthesis via Intramolecular C-H Amidation

-

Substrate Preparation: Synthesize the appropriate linear sulfonamide precursor bearing a suitable C-H bond for intramolecular cyclization.

-

Catalyst System: Prepare the iron catalyst system, for example, by mixing Fe(ClO4)2 and an aminopyridine ligand in a suitable solvent.

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the sulfonamide precursor in a dry, degassed solvent.

-

Catalyst Addition: Add the prepared iron catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the optimal temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with an appropriate reagent, and extract the product. Purify the crude product by column chromatography to obtain the desired cyclic sulfamide.

Expanding Therapeutic Horizons

The increased accessibility of diverse cyclic sulfamide scaffolds has fueled their exploration in a wide array of therapeutic areas beyond their traditional roles.

-

Anticancer Agents: Numerous studies have demonstrated the potential of cyclic sulfamides as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[13] Their mechanisms of action are diverse, including the inhibition of key enzymes involved in tumor progression.[13]

-

Antiviral Therapeutics: Cyclic sulfamides have emerged as promising antiviral agents. For instance, certain derivatives have shown activity against HIV, and more recently, a class of cyclic sulfonamides was identified as potent inhibitors of SARS-CoV-2.

-

Neuroprotective Agents: Building on the legacy of Sultiame, research continues into the neuroprotective and anticonvulsant properties of novel cyclic sulfamides. Structure-activity relationship studies of topiramate analogues have revealed that cyclic sulfate derivatives can exhibit enhanced anticonvulsant potency.[14][15]

Logical Frameworks and Visualizations

The Evolution of Cyclic Sulfamide Applications

The following diagram illustrates the historical progression and diversification of the therapeutic applications of cyclic sulfamides.

Caption: A timeline illustrating the key milestones in the application of cyclic sulfamides.

General Synthetic Workflow

This diagram outlines a generalized workflow for the synthesis of cyclic sulfamides using modern catalytic methods.

Caption: A simplified workflow for the synthesis of cyclic sulfamides.

Conclusion and Future Perspectives

The journey of cyclic sulfamides from a serendipitous discovery to a privileged scaffold in modern drug discovery is a compelling narrative of chemical innovation. While their history is not as extensive as that of their linear counterparts, the increasing sophistication of synthetic methods and the continued exploration of their diverse biological activities suggest a bright future. The conformational rigidity and unique physicochemical properties of the sultam ring offer distinct advantages in drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. As our understanding of complex biological targets deepens, the versatile and ever-expanding chemical space of cyclic sulfamides will undoubtedly continue to provide novel solutions to pressing therapeutic challenges.

References

- Apaydin, S., & Torok, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050.

-

Sultiame. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

-

Piroxicam. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Yeong, K. Y., & Ang, C. W. (2025). The underutilized therapeutic potential of cyclic sulfonamides. Future Medicinal Chemistry, 17(19), 2311-2313.

- A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2).

-

Saccharin. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Cyclic Sulfonamides for Drug Design. (n.d.). Pharmaceutical Business Review.

- The Pursuit of Sweet. (2010). Science History Institute.

- Lombardino, J. G. (1971). U.S. Patent No. 3,591,584. Washington, DC: U.S.

- De Miranda, A. S., et al. (2012). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 17(12), 14126-14145.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- MINI REVIEW ON PIROXICAM DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. (2024). EPRA International Journal of Research and Development (IJRD).

- Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). Chemistry, 2(3), 578-601.

- What is Sultiame used for? (2024).

- Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides. (2009). Current Pharmaceutical Design, 15(26), 3167-3176.

- Novello, F. C., & Sprague, J. M. (1957). BENZOTHIADIAZINE DIOXIDES AS NOVEL DIURETICS. Journal of the American Chemical Society, 79(8), 2028-2029.

- The Chemistry of Sultones and Sultams. (1954). Chemical Reviews, 54(2), 263-300.

- Mondal, S., & Malakar, S. (2017). Sultams: Recent Syntheses and Applications. Asian Journal of Organic Chemistry, 6(12), 1736-1756.

- Sulthiame (antiepileptic) synthesis introduction. (2025).

- Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. (2008). Current Pharmaceutical Design, 14(7), 661-671.

- Sulthiame (antiepileptic) retrosynthesis. (2025).

- Maryanoff, B. E., et al. (1998). Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Enhanced potency with cyclic sulfate derivatives. Journal of Medicinal Chemistry, 41(8), 1315-1343.

- Diuretics. VI. 1,2,4-Benzothiadiazine 1,1-Dioxides Substituted at 2,3,4- and 7-N-Sulfamoyl Positions. (1960). The Journal of Organic Chemistry, 25(11), 1922-1928.

- Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. (2008). the Research Portal.

- Exploring the Enhanced Anticonvulsant Activity of Cyclic Sulfate Derivatives in Sugar Sulfamates: Insights from Topiramate Analogues. (2024).

- Zhong, W., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 5890-5894.

- NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). (2023). ChemRxiv.

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sultiame - Wikipedia [en.wikipedia.org]

- 4. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piroxicam - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Enhanced potency with cyclic sulfate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Enhanced Anticonvulsant Activity of Cyclic Sulfate Derivatives in Sugar Sulfamates: Insights from Topiramate Analogues [synapse.patsnap.com]

A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated five-membered cyclic sulfamide. While direct literature on this specific analog is sparse, this document synthesizes data from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides and the broader class of cyclic sulfamides to present a predictive yet robust analytical framework. The methodologies and interpretations herein are designed to serve as a foundational reference for the synthesis, purification, and detailed structural elucidation of this and similar heterocyclic scaffolds, which are of growing interest in medicinal chemistry.[1][2][3]

Introduction to this compound

This compound belongs to the family of cyclic sulfamides, which are recognized as important pharmacophores in medicinal chemistry.[4] These structures are often explored as non-hydrolyzable peptide bond mimetics and have been investigated for a range of biological activities, including their roles as protease inhibitors and receptor agonists.[3][5] The introduction of gem-dimethyl substitution at the C3 position can impart specific conformational constraints and metabolic stability, making this a molecule of interest for structure-activity relationship (SAR) studies. A thorough spectroscopic characterization is the first step in validating its synthesis and understanding its chemical behavior.

Synthesis and Purification Workflow

The synthesis of 1,2,5-thiadiazolidine 1,1-dioxides typically involves the cyclization of appropriate precursors. A common and effective strategy is the reaction of a 1,2-diamine with sulfuryl chloride (SO₂Cl₂) in the presence of a base.[1] For the target molecule, 2-methylpropane-1,2-diamine would serve as the key starting material.

Caption: Predicted ¹H and ¹³C NMR assignments for the title compound.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment ensures data integrity and accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum on a 400 MHz or higher field spectrometer.

-

Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Integrate all signals to confirm proton counts.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024) due to the low natural abundance of ¹³C.

-

For unambiguous assignment of quaternary carbons, an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.

-

-

2D NMR (for confirmation):

-

Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton signal with its directly attached carbon. This will definitively link the proton and carbon assignments.

-

Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe correlations between protons and carbons over two to three bonds, confirming the connectivity of the molecular fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The most characteristic vibrations for this compound will be from the sulfonyl (SO₂) and amine (N-H) groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 - 3350 | Medium | N-H stretch | Characteristic stretching vibration for the secondary amine groups in the ring. [3] |

| ~ 2950 - 2980 | Strong | C-H stretch (sp³) | Stretching vibrations of the methyl and methylene groups. |

| ~ 1350 - 1380 | Strong | SO₂ asymmetric stretch | The asymmetric stretching of the sulfonyl group is a strong, characteristic absorption. [6] |

| ~ 1150 - 1180 | Strong | SO₂ symmetric stretch | The symmetric stretch of the sulfonyl group is also a strong and readily identifiable band. [3][6] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity and elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₄H₁₀N₂O₂S

-

Exact Mass: 150.0463

-

Molecular Weight: 150.20 g/mol

| Ionization Mode | Predicted m/z | Ion | Rationale |

| ESI+ | 151.0541 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in Electrospray Ionization (positive mode). |

| ESI+ | 173.0360 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |

| EI | 150 | [M]⁺˙ | Molecular ion in Electron Ionization. |

| EI | 135 | [M-CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway for gem-dimethyl compounds. |

| EI | 86 | [M-SO₂]⁺˙ | Loss of sulfur dioxide is a characteristic fragmentation for sulfonyl compounds. |

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.

-

Calibrate the instrument to ensure high mass accuracy.

-

Compare the experimentally determined exact mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a predictive framework based on established principles and data from analogous structures, the ultimate confirmation requires the acquisition and rigorous interpretation of experimental data as outlined in the protocols. By combining NMR for structural connectivity, IR for functional group identification, and HRMS for molecular formula confirmation, researchers can achieve an unambiguous structural assignment, paving the way for further investigation into the chemical and biological properties of this promising heterocyclic scaffold.

References

- Marcotte, D. et al. (2007). Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(23), 6465-6469.

- El-Mousadik, A. et al. (2014). Synthesis, Characterization and Antibacterial Activity of Cyclic Sulfamide Linked to Tetrathiafulvalene (TTF). Letters in Organic Chemistry, 11(1), 1-8.

- Hessainia, S. et al. (2013). Efficient Synthesis and Antibacterial Activity of Novel Cyclic Sulfamides. RASĀYAN Journal of Chemistry, 6(3), 175-182.

- Request PDF. (n.d.). Synthesis, Characterization and Antibacterial Activity of Cyclic Sulfamide Linked to Tetrathiafulvalene (TTF). ResearchGate.

- Madduri, S. V. et al. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 11(10), 1937-1943.

- Bendjeddou, A. et al. (2007). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 12(4), 853-864.

- Rawson, J. M. et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4908.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide to Future Research

Introduction: The Unexplored Landscape of a Privileged Scaffold

The 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide core, a unique cyclic sulfamide, represents a largely untapped reservoir of chemical and biological potential. While the broader families of sulfonamides and sulfamides have established a significant legacy in medicine and chemistry, this specific gem-disubstituted heterocyclic system remains on the frontier of scientific exploration.[1][2] This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising research avenues and providing actionable experimental frameworks to unlock the latent value of this intriguing molecule.

The foundational appeal of this scaffold lies in its inherent structural features. The presence of the sulfonyl group imparts high polarity and the capacity for strong hydrogen bonding interactions, while the gem-dimethyl substitution at the C3 position offers steric bulk and metabolic stability. This combination of properties suggests a wide range of potential applications, from novel therapeutic agents to innovative materials and catalysts. This document will delve into three primary areas of investigation: Medicinal Chemistry, Asymmetric Catalysis, and Materials Science, offering a blend of established principles and novel hypotheses to guide future research.

Part 1: Medicinal Chemistry - Forging New Therapeutic Pathways

The cyclic sulfamide motif is increasingly recognized as a valuable pharmacophore in drug discovery.[3][4] Its ability to act as a bioisostere for other functional groups, coupled with favorable pharmacokinetic properties, makes this compound a compelling starting point for the development of new therapeutics.[5]

Exploration as Novel Antibacterial and Antiviral Agents

The sulfonamide lineage is rooted in antibacterial therapy.[1][6] While resistance to classic sulfa drugs is widespread, novel scaffolds offer the potential to overcome existing resistance mechanisms. Furthermore, the broader class of cyclic sulfonamides has demonstrated promising antiviral activities, including against SARS-CoV-2.[7]

Scientific Rationale: The 3,3-dimethyl cyclic sulfamide core can be systematically functionalized at the N2 and N5 positions to generate a library of diverse compounds. These modifications can be tailored to interact with specific microbial or viral targets. The gem-dimethyl group is anticipated to enhance metabolic stability, potentially leading to improved pharmacokinetic profiles compared to non-substituted cyclic sulfamides.[2][8][9]

Proposed Research Workflow:

Caption: Proposed workflow for the discovery of novel antimicrobial agents.

Experimental Protocols:

Protocol 1: Synthesis of N-Aryl/Alkyl Derivatives

-

To a solution of this compound (1 eq.) in a suitable aprotic solvent (e.g., DMF, ACN), add a base (e.g., K₂CO₃, NaH) (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or aryl halide (1.1 eq.).

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Protocol 2: In Vitro Antimicrobial Screening

-

Prepare stock solutions of the synthesized compounds in DMSO.

-

Perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

For antiviral screening, utilize cell-based assays to determine the EC₅₀ against a panel of viruses (e.g., influenza, herpes simplex virus, coronaviruses).

-

Cytotoxicity of the compounds will be assessed in parallel using appropriate cell lines (e.g., Vero, HepG2).

Development as Serine Protease Inhibitors

The related 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been successfully employed in the design of potent and selective inhibitors of serine proteases.[10][11][12] This suggests that the 3,3-dimethyl analog can serve as a novel core for developing inhibitors targeting this important class of enzymes, which are implicated in a wide range of diseases, including inflammation, coagulation disorders, and cancer.

Scientific Rationale: The cyclic sulfamide core can mimic the transition state of peptide bond hydrolysis by serine proteases. By appending appropriate recognition elements at the N2 and N5 positions, the scaffold can be directed to the active site of specific proteases, leading to potent and selective inhibition. The gem-dimethyl substitution can provide a unique structural element that may influence binding affinity and selectivity.

Proposed Research Workflow:

Caption: Workflow for developing serine protease inhibitors.

Experimental Protocols:

Protocol 3: Synthesis of Peptide-Mimetic Derivatives

-

Utilize standard solid-phase or solution-phase peptide coupling methodologies to attach amino acid or peptide fragments to the N2 and/or N5 positions of the this compound core.

-